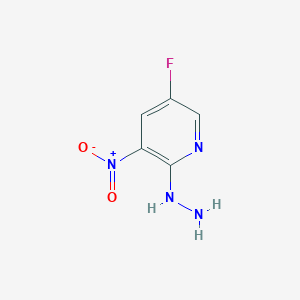
5-Fluoro-2-hydrazinyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydrazinyl-3-nitropyridine is a fluorinated pyridine derivative with significant interest in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions introduce the hydrazine group to yield the final compound .
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-hydrazinyl-3-nitropyridine are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness .
Types of Reactions:
Nucleophilic Substitution: The hydrazine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation-Reduction: The nitro group can participate in redox reactions, potentially acting as an oxidizing agent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in dimethylformamide are commonly used.
Oxidation-Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines.
Applications De Recherche Scientifique
5-Fluoro-2-hydrazinyl-3-nitropyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-nitropyridine involves its interaction with molecular targets through its reactive functional groups. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the hydrazine and nitro groups can participate in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for diverse biological activities .
Comparaison Avec Des Composés Similaires
2-Fluoro-5-nitropyridine: Shares similar fluorine and nitro groups but lacks the hydrazine group.
3-Fluoro-2-nitropyridine: Similar structure but different positioning of the nitro group.
5-Bromo-2-nitropyridine: Contains a bromine atom instead of fluorine.
Uniqueness: 5-Fluoro-2-hydrazinyl-3-nitropyridine is unique due to the combination of fluorine, hydrazine, and nitro groups in its structure.
Activité Biologique
5-Fluoro-2-hydrazinyl-3-nitropyridine is a fluorinated pyridine derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Molecular Formula: C5H5FN4O2
Molecular Weight: 172.12 g/mol
IUPAC Name: (5-fluoro-3-nitropyridin-2-yl)hydrazine
InChI Key: BUPKOJIKTFPXLR-UHFFFAOYSA-N
SMILES: C1=C(C=NC(=C1N+[O-])NN)F
The compound features a hydrazine group, a nitro group, and a fluorine atom, which contribute to its biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature. The following table summarizes the relevant synthetic routes:
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Tetrabutylammonium fluoride | Dimethylformamide, Room Temperature |
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydrazine group can act as a nucleophile, while the nitro group may participate in redox reactions. The presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly against cancer cells. A study evaluated the compound's efficacy against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range . The growth inhibition was reversible by thymidine addition, suggesting that the mechanism involves intracellular release of active metabolites.
Case Studies
-
In Vitro Studies on L1210 Cells
- Objective: To assess the growth inhibitory effects.
- Results: The compound demonstrated significant cytotoxicity with IC50 values indicating strong anti-cancer potential.
- Mechanism: Suggests involvement of intracellular pathways leading to apoptosis.
- Comparative Studies with Related Compounds
Propriétés
Formule moléculaire |
C5H5FN4O2 |
|---|---|
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
(5-fluoro-3-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) |
Clé InChI |
BUPKOJIKTFPXLR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















